molecular formula C22H23N3O7S2 B2790548 N-(2,5-dimethoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 1223963-92-5

N-(2,5-dimethoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2790548
CAS No.: 1223963-92-5
M. Wt: 505.56
InChI Key: VZPJOACUPMOAFU-UHFFFAOYSA-N
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Description

This product is a high-purity chemical compound, N-(2,5-dimethoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide, intended solely for laboratory research and use as a reference standard. The molecular structure features a dihydropyrimidinone core, a sulfonyl linkage, and an acetamide group, suggesting potential as a key intermediate in medicinal chemistry and drug discovery programs. Researchers may find value in this compound for exploring enzyme inhibition, particularly against targets where sulfur-containing molecules show affinity. Its complex structure also makes it a candidate for biochemical probing and as a building block in the synthesis of more complex chemical entities for pharmacological screening. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind. All necessary safety data sheets should be consulted prior to handling.

Properties

CAS No.

1223963-92-5

Molecular Formula

C22H23N3O7S2

Molecular Weight

505.56

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H23N3O7S2/c1-4-32-14-5-8-16(9-6-14)34(28,29)19-12-23-22(25-21(19)27)33-13-20(26)24-17-11-15(30-2)7-10-18(17)31-3/h5-12H,4,13H2,1-3H3,(H,24,26)(H,23,25,27)

InChI Key

VZPJOACUPMOAFU-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)OC)OC

solubility

not available

Origin of Product

United States

Biological Activity

N-(2,5-dimethoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

The compound features a thioacetamide structure with a sulfonyl group and a pyrimidine derivative. The synthesis typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity.

General Structure:

N 2 5 dimethoxyphenyl 2 5 4 ethoxyphenyl sulfonyl 6 oxo 1 6 dihydropyrimidin 2 yl thio acetamide\text{N 2 5 dimethoxyphenyl 2 5 4 ethoxyphenyl sulfonyl 6 oxo 1 6 dihydropyrimidin 2 yl thio acetamide}

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells, particularly in breast cancer cell lines such as MDA-MB-231. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : The compound has shown potential antimicrobial effects against various bacterial strains. Its efficacy is often compared to standard antibiotics in terms of minimum inhibitory concentration (MIC).
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory properties reveal that it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Activity

A study evaluated the cytotoxic effects of the compound on MDA-MB-231 cells. The results indicated an IC50 value of approximately 27.6 µM, demonstrating significant activity against these cancer cells. The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups enhances cytotoxicity.

CompoundIC50 (µM)Mechanism of Action
N-(2,5-dimethoxyphenyl)-2-...27.6Induces apoptosis
Control (Paclitaxel)10.0Microtubule stabilization

Antimicrobial Activity

In antimicrobial assays, the compound exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria. For example, it showed an MIC ranging from 0.31 to 5.0 µg/mL against common pathogens.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1.0
Escherichia coli3.0

Anti-inflammatory Effects

The anti-inflammatory potential was assessed using in vitro models where the compound reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Case Studies

  • Breast Cancer Model : In vivo studies using xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups.
  • Infection Models : In a murine model of bacterial infection, treatment with the compound led to improved survival rates and reduced bacterial load in tissues.

Scientific Research Applications

Biological Activities

Research indicates that N-(2,5-dimethoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide exhibits notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines, potentially through mechanisms involving the disruption of cellular pathways critical for tumor growth and proliferation.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, making it a candidate for further research in treating inflammatory diseases.
  • Antimicrobial Effects : Similar compounds have demonstrated antimicrobial properties, indicating that this compound may also possess such activities.

Comparative Analysis with Related Compounds

Several compounds share structural characteristics with this compound. A comparative analysis reveals their biological activities:

Compound NameStructural FeaturesBiological Activity
4-Ethoxy-N-(3-methylphenyl)acetamideEthoxy group; acetamideAnticancer activity
N-(4-butoxyphenyl)-2-thioacetamideButoxy group; thioetherAntimicrobial properties
4-Methoxy-N-(3-nitrophenyl)acetamideMethoxy group; nitro substitutionAnti-inflammatory effects

This compound stands out due to its specific combination of functional groups that may enhance its biological activity compared to other similar compounds.

Comparison with Similar Compounds

N-(3,5-Dimethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

This analogue differs in two key aspects:

Phenyl Substituent Position: The dimethoxy groups are at positions 3 and 5 (meta to each other) instead of 2 and 5 (ortho and meta).

Sulfonyl Group : The 4-ethylphenylsulfonyl moiety replaces the 4-ethoxyphenylsulfonyl group. The ethyl group lacks the oxygen atom present in ethoxy, reducing polarity and hydrogen-bonding capacity.

Feature Target Compound Analog in
Phenyl substitution 2,5-dimethoxy 3,5-dimethoxy
Sulfonyl substituent 4-ethoxy 4-ethyl
Calculated LogP* ~3.5 (predicted) ~4.0 (predicted)
Hydrogen-bond acceptors 8 7

*LogP values estimated using fragment-based methods.

The ethoxy group in the target compound enhances hydrophilicity compared to the ethyl analogue, which may improve aqueous solubility and pharmacokinetics .

2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides

These analogues share the pyrimidinone-thioacetamide core but lack the sulfonyl group. Instead, a methyl group is present at position 4 of the pyrimidinone ring.

Pharmacological Implications (Inferred)

  • Sulfonyl vs. Methyl Substitution: The 4-ethoxyphenylsulfonyl group in the target compound may confer stronger interactions with charged or polar enzyme pockets compared to methyl-substituted pyrimidinones.
  • Methoxy Positioning : The 2,5-dimethoxy configuration could enhance steric complementarity with hydrophobic binding sites compared to the 3,5-isomer.

Q & A

Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling?

  • Protocols :
  • Pharmacokinetics : Administer 10 mg/kg IV/PO in rodents; collect plasma for LC-MS/MS analysis (T1/2, Cmax) .
  • Toxicity : 28-day repeat-dose study in rats (histopathology, liver/kidney function markers) .
  • BBB penetration : Assess brain-plasma ratio after intracardiac perfusion .

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